[4-(Pyridazin-3-yl)phenyl]acetic acid
Description
[4-(Pyridazin-3-yl)phenyl]acetic acid is a heterocyclic compound featuring a pyridazine ring (a six-membered aromatic ring with two nitrogen atoms at the 1,2-positions) attached to a phenyl group, which is further linked to an acetic acid moiety via a methylene bridge.
Properties
IUPAC Name |
2-(4-pyridazin-3-ylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)8-9-3-5-10(6-4-9)11-2-1-7-13-14-11/h1-7H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSQFFJVXKHJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pyridazin-3-yl)phenyl]acetic acid typically involves the formation of the pyridazine ring followed by its attachment to the phenylacetic acid moiety. One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate ring closure.
Industrial Production Methods
Industrial production of pyridazine derivatives, including this compound, often employs large-scale batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Pyridazin-3-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydropyridazine derivatives .
Scientific Research Applications
[4-(Pyridazin-3-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [4-(Pyridazin-3-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Compounds:
| Compound Name | Core Structure | Substituents | Key Differences | Reference |
|---|---|---|---|---|
| [1-(6-Chloropyridazin-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid | Pyridazine + pyrazole | Chloro, dimethylpyrazole | Pyrazole ring inserted between pyridazine and acetic acid | |
| [4-{[4-(3-Chlorophenyl)-6-cyclopropyl-1,3,5-triazin-2-yl]amino}phenyl]acetic acid | Triazine + phenyl | Chlorophenyl, cyclopropyltriazine | Pyridazine replaced with triazine; cyclopropyl substituent | |
| 4-(4-Fluorophenyl)-1-piperazinylacetic acid | Piperazine + naphthyl | Fluorophenyl, naphthyl | Pyridazine replaced with piperazine; naphthyl group | |
| 2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid | Piperazine + pyridine | Dioxo, pyridinyl | Additional dioxo groups; pyridine substituent |
Structural Insights:
- Heterocycle Variations : Replacement of pyridazine with triazine (), piperazine (), or pyridine () alters electronic properties and hydrogen-bonding capacity.
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) increase acidity of the acetic acid moiety, while bulky groups (e.g., naphthyl in ) may hinder solubility.
Physicochemical Properties
| Property | This compound (Estimated) | [1-(6-Chloropyridazin-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid | 4-(4-Fluorophenyl)-1-piperazinylacetic acid |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₁N₂O₂ (hypothetical) | C₁₁H₁₁ClN₄O₂ | C₂₂H₂₀FN₃O₂ |
| Molecular Weight | ~233.23 g/mol | 278.69 g/mol | 377.41 g/mol |
| LogP (Predicted) | ~1.5 (moderate lipophilicity) | 2.1 (higher due to chloro) | 3.8 (high due to naphthyl) |
| Solubility | Moderate in polar solvents | Low (chloro group reduces polarity) | Very low (bulky aromatic group) |
Notes:
Common Strategies:
Pyridazine Functionalization: As seen in , pyridazinone derivatives are synthesized via nucleophilic substitution (e.g., reaction of 3,6-dichloropyridazine with piperazine derivatives).
Acetic Acid Coupling : Introduction of the acetic acid group often involves alkylation (e.g., using ethyl bromoacetate in ) or hydrazide condensation ().
Heterocycle Replacement : Piperazine-containing analogs (e.g., ) are synthesized via SNAr reactions, while triazine derivatives () require cyclocondensation of nitriles.
Challenges:
- Steric hindrance from bulky substituents (e.g., naphthyl in ) may reduce reaction yields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
